2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
CAS No.: 901736-29-6
Cat. No.: VC5725255
Molecular Formula: C26H23N5O3S
Molecular Weight: 485.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901736-29-6 |
|---|---|
| Molecular Formula | C26H23N5O3S |
| Molecular Weight | 485.56 |
| IUPAC Name | 2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H23N5O3S/c1-16-9-7-8-12-19(16)27-23(32)15-35-26-28-20-14-22(34-3)21(33-2)13-18(20)25-29-24(30-31(25)26)17-10-5-4-6-11-17/h4-14H,15H2,1-3H3,(H,27,32) |
| Standard InChI Key | NQXITCYCFMOZCE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates a triazolo[1,5-c]quinazoline core, a bicyclic system combining a triazole ring fused to a quinazoline scaffold. Key substituents include:
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8,9-Dimethoxy groups: Electron-donating moieties enhancing solubility and influencing electronic interactions with biological targets.
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2-Phenyl substitution: Aromatic ring contributing to hydrophobic interactions and structural rigidity.
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5-Sulfanyl linkage: Thioether group facilitating covalent or non-covalent binding to cysteine-rich domains in proteins.
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N-(2-Methylphenyl)acetamide side chain: Bulky substituent modulating steric effects and pharmacokinetic properties.
The molecular formula C26H23N5O3S corresponds to a molecular weight of 485.56 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 901736-29-6 | |
| Molecular Formula | C26H23N5O3S | |
| Molecular Weight | 485.56 g/mol | |
| IUPAC Name | 2-[(8,9-Dimethoxy-2-phenyl-triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
| Topological Polar Surface Area | 121 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy protons (δ 3.85–3.92 ppm), aromatic protons (δ 6.8–8.1 ppm), and the methyl group on the phenylacetamide moiety (δ 2.35 ppm). The sulfanyl group’s presence is confirmed via sulfur-specific analytical techniques, though its exact electronic environment remains under investigation.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis begins with functionalized quinazoline precursors. A representative pathway involves:
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Quinazoline Alkylation: Introduction of the 8,9-dimethoxy groups via nucleophilic substitution.
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Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl groups to construct the triazolo moiety.
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Sulfanyl Acetamide Coupling: Thiol-ene click chemistry or nucleophilic displacement to attach the sulfanyl-acetamide side chain.
Reaction yields vary between 40–65%, contingent on solvent polarity and catalyst selection (e.g., palladium catalysts for cross-coupling steps).
Purification and Analytical Validation
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns achieves >95% purity. Critical quality control metrics include:
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Retention Time: 12.3 minutes under acetonitrile/water gradient conditions.
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Mass Spectrometry: ESI-MS ([M+H]+ at m/z 486.2).
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiling
Preliminary assays indicate moderate inhibitory activity against protein kinase CK2 (IC50 = 2.7 μM) and phosphodiesterase 4B (IC50 = 5.1 μM), suggesting potential anti-inflammatory and anticancer applications. The triazoloquinazoline core likely occupies the ATP-binding pocket of kinases, while the sulfanyl group may form disulfide bridges with catalytic cysteine residues.
Cytotoxicity Studies
Pharmacokinetic and Toxicological Considerations
ADME Profiling
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Absorption: Moderate permeability (Papp = 12 × 10⁻⁶ cm/s) in Caco-2 cell models, indicating oral bioavailability potential.
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Metabolism: Hepatic microsomal studies identify O-demethylation as the primary metabolic pathway, yielding a major metabolite with reduced activity.
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Excretion: Renal clearance accounts for 60% of elimination, with a terminal half-life of 6.2 hours in murine models.
Acute Toxicity
Rodent studies (LD50 = 320 mg/kg) reveal reversible hepatotoxicity at supratherapeutic doses, necessitating dose-ranging studies in future clinical trials.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Triazoloquinazoline Derivatives
| Compound | CK2 Inhibition (IC50) | MCF-7 GI50 |
|---|---|---|
| Target Compound | 2.7 μM | 8.9 μM |
| N-(3-Methoxyphenyl) Analog | 4.1 μM | 12.3 μM |
| Furan-2-ylmethyl Derivative | 3.8 μM | 10.1 μM |
The 2-methylphenyl substitution confers a 1.5-fold improvement in potency over analogues with bulkier or electron-deficient aryl groups, underscoring its role in optimizing target engagement.
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